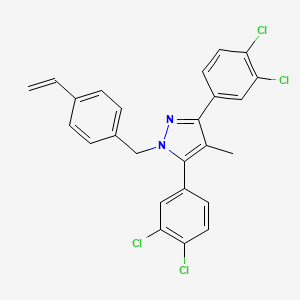![molecular formula C12H11BrN2OS B10915423 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10915423.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]propanamide is a chemical compound with the following properties:
Linear Formula: CHBrNOS
CAS Number: 459152-89-7
Molecular Weight: 456.321 g/mol
Preparation Methods
Synthetic Routes: The synthetic route to prepare N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]propanamide involves the following steps:
Thiazole Formation: Start with 4-bromobenzaldehyde and thiosemicarbazide. React them to form the thiazole ring.
Amide Formation: Next, react the thiazole intermediate with propionyl chloride to introduce the amide group.
- Thiazole Formation: Typically carried out in a solvent (e.g., DMF or DMSO) at elevated temperatures.
- Amide Formation: Performed in a basic medium (e.g., pyridine) at room temperature.
Industrial Production Methods: While industrial-scale production details are proprietary, laboratories often synthesize this compound using the methods described above.
Chemical Reactions Analysis
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]propanamide can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the amide or thiazole moiety.
Substitution: Substituents on the phenyl ring can be replaced. Common reagents include oxidants (e.g., KMnO), reducing agents (e.g., LiAlH), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and substituents. For example, reduction may yield an amine derivative.
Scientific Research Applications
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]propanamide finds applications in:
Medicinal Chemistry: It could serve as a scaffold for drug design due to its unique structure.
Biological Studies: Researchers explore its interactions with enzymes, receptors, or proteins.
Industry: It may have applications in materials science or organic synthesis.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.
Comparison with Similar Compounds
While N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]propanamide is unique, similar compounds include:
N-(4-Bromophenyl)propionamide: A simpler analog with a single bromophenyl group .
3-Bromo-N-(4-bromophenyl)propanamide: Another related compound .
Tri(4-bromophenyl)amine: A structurally distinct bromophenyl-containing compound .
Properties
Molecular Formula |
C12H11BrN2OS |
|---|---|
Molecular Weight |
311.20 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C12H11BrN2OS/c1-2-11(16)15-12-14-10(7-17-12)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15,16) |
InChI Key |
ABENQIRYPGZPRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dimethyl-1,2-oxazol-4-yl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915341.png)
![2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B10915352.png)
![N-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B10915355.png)


![3,5-bis(3-bromophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10915372.png)
![N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B10915377.png)
![5-(difluoromethyl)-1-(2-methoxyethyl)-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10915378.png)
![5-(difluoromethyl)-7-(2-methoxyphenyl)-1-(prop-2-en-1-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10915380.png)
![5-(4-fluorophenyl)-N-[3-(1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10915383.png)
![N~1~-[1-(1-Adamantyl)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetamide](/img/structure/B10915390.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(4-methylquinolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B10915422.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10915427.png)
![5-{[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B10915428.png)
